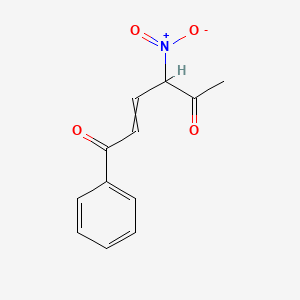

4-Nitro-1-phenylhex-2-ene-1,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41768-55-2 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

4-nitro-1-phenylhex-2-ene-1,5-dione |

InChI |

InChI=1S/C12H11NO4/c1-9(14)11(13(16)17)7-8-12(15)10-5-3-2-4-6-10/h2-8,11H,1H3 |

InChI Key |

NLGHNKHWOHDUDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C=CC(=O)C1=CC=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Nitro 1 Phenylhex 2 Ene 1,5 Dione and Its Analogues

Convergent and Linear Synthetic Approaches

The synthesis of complex organic molecules like 4-Nitro-1-phenylhex-2-ene-1,5-dione can be planned using two primary strategies: linear and convergent synthesis. fiveable.mechemistnotes.com

| Flexibility | Less flexible; a failure in an early step compromises the entire synthesis. fiveable.me | More flexible; fragments can be modified or optimized independently. fiveable.me |

Carbon-Carbon Bond-Forming Reactions in the Construction of the this compound Skeleton

The formation of the carbon framework of this compound relies heavily on well-established carbon-carbon bond-forming reactions. The Michael addition and Aldol (B89426) condensation, particularly in cascade sequences, are pivotal for assembling the 1,5-dicarbonyl system.

Michael Addition Reactions

The Michael reaction, or conjugate 1,4-addition, is a fundamental method for forming C-C bonds. wikipedia.org It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com This reaction is thermodynamically controlled and is crucial for creating the 1,5-dioxygenated pattern found in the target molecule. wikipedia.orgambeed.com

A key strategy for synthesizing γ-nitro ketones involves the conjugate addition of a nitro-stabilized carbanion (a nitronate) to an α,β-unsaturated ketone (an enone). youtube.com The nitroalkane, possessing an acidic α-proton, is deprotonated by a base to form a nucleophilic nitronate ion. youtube.comsctunisie.org This nucleophile then attacks the β-carbon of the enone. masterorganicchemistry.comlibretexts.org

This method can be applied to the synthesis of analogues of the target compound. For example, the highly enantioselective 1,4-Michael addition of nitromethane (B149229) to 1,5-diaryl-2,4-dien-1-ones has been achieved using organocatalysis by bifunctional Cinchona alkaloids. buchler-gmbh.com The reaction of nitroalkanes with various electrophilic alkenes often requires a base and may be facilitated by phase-transfer catalysts, especially in biphasic systems, to improve reactivity and yield. sctunisie.org

Table 2: Example of Michael Addition of a Nitroalkane to an Unsaturated Ketone Analogue

| Michael Donor | Michael Acceptor | Product | Catalyst | Ref. |

|---|

An alternative approach involves reversing the roles of the nitro and carbonyl functionalities. In this variation, an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound, serves as the Michael donor, while an activated olefin, like a conjugated nitroalkene, acts as the Michael acceptor. organic-chemistry.orgacs.org

The reaction is catalyzed effectively by various systems, including bifunctional organocatalysts (e.g., thiourea (B124793) derivatives) and metal complexes, to afford Michael adducts with high yields and stereoselectivity. organic-chemistry.org Ni(II)-diamine complexes, for instance, have been shown to catalyze the enantioselective Michael addition of 1,3-dicarbonyl compounds to a range of nitroalkenes. acs.org The nitro group in the resulting product is a versatile functional group that can be converted into other functionalities, such as amines, making these adducts valuable synthetic intermediates. acs.org

Aldol Condensation and Related Cascade Reactions

Aldol condensations are powerful C-C bond-forming reactions that create β-hydroxy carbonyl compounds (aldol addition products), which can subsequently dehydrate to form α,β-unsaturated carbonyls. libretexts.orgsigmaaldrich.com These reactions are often integrated into cascade or domino sequences, where multiple bonds are formed in a single pot, enhancing synthetic efficiency. rsc.orgrsc.org

A prominent cascade strategy for building 1,5-dicarbonyl structures involves an initial Claisen-Schmidt condensation followed by an in-situ Michael addition. The Claisen-Schmidt condensation is a specific type of crossed aldol reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, typically an aromatic aldehyde like benzaldehyde (B42025). masterorganicchemistry.comwikipedia.org

This reaction first generates an α,β-unsaturated ketone (a chalcone (B49325) analogue). This enone can then serve as a Michael acceptor in the same reaction vessel, reacting with a suitable nucleophile. researchgate.net For the synthesis of this compound, a plausible one-pot approach would involve the Claisen-Schmidt condensation of benzaldehyde with acetone (B3395972) to form benzalacetone. The enolate of a nitro-ketone, such as nitroacetone, present in the reaction mixture could then add to the newly formed benzalacetone via a Michael addition to construct the final carbon skeleton. The use of electron-withdrawing groups, such as a nitro group, on the aromatic aldehyde can accelerate the rate of Claisen-Schmidt condensations. youtube.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetone |

| Benzalacetone |

| Benzaldehyde |

| Benzoylacetone (B1666692) |

| (E)-3-(nitromethyl)-1,5-diphenylpent-4-en-1-one |

| N-(3,5-Difluorophenyl)-N′-[(8α,9S)-10,11-dihydro-6′-methoxycinchonan-9-yl]thiourea |

| Nitroacetone |

| Nitromethane |

| Nitropropene |

Tandem Aldol/Michael Addition Sequences

The construction of the carbon skeleton of this compound and its analogs is well-suited to tandem reaction sequences, where multiple bonds are formed in a single operational step. The combination of Aldol and Michael addition reactions is a powerful strategy for efficiently assembling the γ-nitro ketone core.

A plausible and efficient route involves a domino Michael/Aldol reaction. This sequence can be initiated by the Michael addition of an enolate, derived from a β-dicarbonyl compound, to a nitroalkene. For instance, the reaction between benzoylacetone and a nitro-olefin, catalyzed by a suitable base, would directly establish the core structure. Organocatalysis, particularly using chiral secondary amines like L-proline, has emerged as a powerful tool for such transformations. wordpress.com The catalytic cycle typically involves the formation of a reactive enamine from the ketone, which then undergoes a conjugate addition to the nitroalkene. wordpress.commdpi.com Subsequent intramolecular cyclization or, in this case, the formation of the linear γ-nitro dione (B5365651) structure, is a common outcome. wordpress.com

The Michael addition of nitroalkanes to α,β-unsaturated ketones is a cornerstone reaction for forming γ-nitro ketones. sctunisie.org While traditionally catalyzed by strong bases, modern methods often employ phase-transfer catalysts or aqueous conditions to improve yields and selectivity. sctunisie.org For the synthesis of the target compound, a conceivable pathway would be the Michael addition of a nitromethane anion to a chalcone derivative (e.g., 1-phenylbut-2-en-1-one), followed by oxidation of the resulting intermediate.

A notable example of a tandem sequence is the Ramachary Reductive Coupling, a three-component reaction involving an aldehyde, a β-ketoester or β-diketone, and a nitroalkene, often catalyzed by an organocatalyst like L-proline. wordpress.com This methodology provides a direct route to highly functionalized cyclic structures, and its principles can be adapted for the synthesis of complex acyclic systems.

Table 1: Illustrative Tandem Reaction for Analog Synthesis This table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde | β-Diketone, Nitroalkene | L-Proline | Tetrahydropyran | wordpress.com |

| Ketone | trans-β-Nitrostyrene | Pyrrolidine-based organocatalyst | γ-Nitro Ketone | mdpi.com |

| 3,5-Dialkyl 4-nitropyrazole | Alkynyl Ketone | Base-mediated | N-fused 3-Nitropyrazolopyridine | acs.org |

| Nitroalkane | Acrylonitrile | NaOH, Water-Dichloromethane | γ-Nitro Nitrile | sctunisie.org |

Advanced Methodologies for Keto-Nitro Compound Synthesis

Beyond classical tandem reactions, several advanced synthetic methods have been developed for the efficient synthesis of keto-nitro compounds. These methods often provide improved selectivity, milder reaction conditions, and access to more complex molecular architectures.

One innovative approach is the manganese-promoted oxidative alkylation of nitroalkanes with cyclopropyl (B3062369) alcohols. nih.gov This method proceeds via a free-radical nucleophilic substitution pathway to generate a variety of γ-nitroketones, offering a novel strategy for the C-alkylation of nitroalkanes. nih.gov Another sophisticated technique involves a cascade reaction initiated by the Henry reaction of in-situ generated nitrosocarbonyl intermediates, which, followed by a denitration process, can yield valuable α-ketoamides and α-keto oximes. researchgate.net

The direct introduction of the nitro group is also the subject of advanced methodology development. orgchemres.orgorgchemres.org For instance, ipso-nitration allows for the replacement of other functional groups, such as boronic acids or carboxylic acids, with a nitro group. orgchemres.org Decarboxylative nitration of aromatic unsaturated carboxylic acids using nitric acid and a radical initiator is another modern technique. orgchemres.org

The synthesis of highly substituted nitroalkenes, which are key precursors, can be achieved through a two-step procedure involving a Horner-Wadsworth-Emmons olefination of a ketone to form an α,β-unsaturated ester, followed by a nitration reaction to install the nitro group. nih.gov

Table 2: Selected Advanced Synthesis Methods for Keto-Nitro Analogs This table is interactive. You can sort and filter the data.

| Method | Substrates | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Oxidative Alkylation | Nitroalkane, Cyclopropyl alcohol | Manganese promoter | γ-Nitroketone | nih.gov |

| Nitrosocarbonyl-Henry Cascade | Hydroxamic acid | Organic base | α-Ketoamide / α-Keto oxime | researchgate.net |

| Ipso-Nitration | Aryl boronic acid | Ammonium (B1175870) nitrate (B79036)/TFAA | Nitroarene | orgchemres.org |

| Decarboxylative Nitration | Aromatic unsaturated carboxylic acid | Nitric acid, AIBN | Nitrostyrene | orgchemres.org |

| Two-Step Olefination/Nitration | Ketone, Trimethylphosphonoacetate | NaH, CAN-NaNO₂ | Tetrasubstituted Nitroalkene | nih.gov |

Functional Group Transformations and Interconversions Relevant to this compound

The rich functionality of this compound allows for a wide range of subsequent chemical modifications. These transformations can be used to generate a library of analogs with diverse properties by strategically altering the nitro, phenyl, and ketone groups.

Strategic Placement of the Nitro Group

The introduction of a nitro group onto a pre-existing carbon skeleton is a common approach. Aromatic nitration is a classic example, though achieving specific regioselectivity can be challenging. pageplace.de For aliphatic systems, methods for the nitration of α,β-unsaturated esters using reagents like ceric ammonium nitrate (CAN) and sodium nitrite (B80452) have been developed. nih.gov The activating effect of the nitro group is fundamental to many bond-forming reactions, including the Henry (nitro-aldol) and Michael reactions, which are key to building the target molecule's backbone. scispace.comsci-hub.se

The nitro group itself can be transformed into other important functional groups. The most common transformation is its reduction to an amine, which can be achieved through various methods, including catalytic hydrogenation or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. nih.gov The full reduction sequence proceeds from the nitro group to a nitroso and then an N-hydroxylamino intermediate before reaching the amine. nih.gov

Modifications of Phenyl and Ketone Moieties

The phenyl and ketone groups of this compound offer additional sites for chemical modification.

The ketone functionalities can undergo a wide array of standard transformations. They can be reduced to the corresponding secondary alcohols using reducing agents like sodium borohydride. nih.gov Asymmetric reduction, employing chiral catalysts, can provide access to specific stereoisomers. The ketone's α-protons are acidic and can be deprotonated to form enolates, which can then participate in alkylation or acylation reactions to further elaborate the molecular structure.

The phenyl group can be modified through electrophilic aromatic substitution reactions, although the presence of the deactivating ketone group would direct incoming electrophiles primarily to the meta position. The entire alkenone system also presents the possibility for aromatization. For example, catalytic dehydrogenation of related cyclohexenone systems over noble metal catalysts like palladium on carbon (Pd/C) can lead to the formation of phenols. acs.org This process often proceeds through a dienol intermediate formed via keto-enol tautomerization. acs.org

Table 3: Potential Functional Group Interconversions This table is interactive. You can sort and filter the data.

| Functional Group | Reagents/Conditions | Transformed Group | Reference |

|---|---|---|---|

| Nitro | Catalytic Hydrogenation | Amine | nih.gov |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | nih.gov |

| Alkenone | Pd/C, Heat | Phenol | acs.org |

| Nitroalkane | Base, Electrophile | Alkylated Nitroalkane | scispace.com |

| α,β-Unsaturated Ester | CAN, NaNO₂ | α-Nitro-α,β-Unsaturated Ester | nih.gov |

Regioselectivity and Stereoselectivity in the Synthesis and Transformations of 4 Nitro 1 Phenylhex 2 Ene 1,5 Dione

Diastereoselective Control in Carbon-Carbon Bond Formations

The formation of the carbon-carbon bond between C3 and C4 during the synthesis of 4-Nitro-1-phenylhex-2-ene-1,5-dione is a critical step that establishes a new stereocenter. In the context of a conjugate addition, where a nitronate anion attacks an α,β-unsaturated dione (B5365651), controlling the diastereoselectivity is a primary concern, especially if the substrate or nucleophile already contains stereocenters. For the title compound, which has one stereocenter, the focus is on creating it with a defined relative stereochemistry in relation to other parts of the molecule in subsequent reactions.

Research into the conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds has shown that diastereoselectivity can be effectively controlled. When 1-nitroalkanes are added to cyclic enones, for instance, diastereomeric syn/anti products are formed. acs.org The ratio of these diastereomers can often be influenced by the choice of catalyst and reaction conditions. In the synthesis of γ-nitro ketones, bifunctional thiourea (B124793) catalysts have demonstrated the ability to deliver products with excellent diastereoselectivities. mdpi.com This control arises from the catalyst's ability to organize both the nucleophile and the electrophile in a well-defined transition state through hydrogen bonding.

While the parent this compound has only one stereocenter, further transformations can introduce a second one. For example, a subsequent reduction of the C5-ketone would generate a diastereomeric mixture of alcohols. The stereochemical outcome of such a reduction would be influenced by the existing stereocenter at C4, a phenomenon known as substrate-controlled diastereoselectivity. The principles of diastereoselective conjugate addition are foundational, as they provide the tools to construct specific diastereomers when more complex, substituted nitroalkanes or dione precursors are used. nih.gov

Enantioselective Approaches for Chiral Analogs

Creating chiral analogs of this compound requires enantioselective methods to control the absolute configuration of the C4 stereocenter. Asymmetric organocatalysis has emerged as a powerful strategy for this purpose, offering high enantioselectivity in the conjugate addition of nitroalkanes to enones. mdpi.comthieme-connect.com

The asymmetric Michael addition is a cornerstone of organocatalysis. The synthesis of the chiral version of this compound is an ideal application for this methodology, involving the addition of nitromethane (B149229) to a precursor like 1-phenylhex-2-ene-1,5-dione. Chiral amine organocatalysts, particularly those derived from proline and Cinchona alkaloids, are highly effective. rsc.orgyoutube.com

These catalysts typically operate through two primary activation modes:

Enamine Catalysis: A secondary amine catalyst (e.g., a proline derivative) reacts with a ketone or aldehyde to form a nucleophilic enamine. While this is more common for the addition of ketones to nitroalkenes, the reverse reaction relies on different principles.

Iminium Catalysis: A primary or secondary amine catalyst can activate an α,β-unsaturated carbonyl compound by forming a chiral iminium ion. This lowers the LUMO of the electrophile, accelerating the conjugate addition of a nucleophile like a nitronate anion. The chiral environment around the iminium ion dictates the face of attack, leading to high enantioselectivity.

Bifunctional catalysts, such as thioureas and squaramides derived from chiral amines, are particularly effective. acs.orgfrontiersin.org They possess both a basic site (e.g., a tertiary amine) to deprotonate the nitroalkane and a hydrogen-bond-donating moiety (the thiourea or squaramide group) to activate the electrophile by coordinating to the nitro group or carbonyl oxygen. mdpi.comrsc.org This dual activation creates a highly organized, chiral transition state that leads to excellent enantiomeric excesses (ee). For example, the addition of nitromethane to various enones using chiral catalysts can yield γ-nitro ketones with ee values often exceeding 90%. acs.orgmdpi.com

| Catalyst Type | Substrate Example | Enantioselectivity (ee) | Reference |

| Chiral Pyrrolidine | Ketones + Nitroolefins | Up to 96% | thieme-connect.com |

| (R,R)-DPEN-Thiourea | Aromatic Ketones + Nitroalkenes | Up to 98% | mdpi.com |

| Imidazoline (from Phenylalanine) | Benzylideneacetone + 2-Nitropropane | Up to 86% | acs.org |

| Cinchona-derived Squaramide | Benzylidene-2-benzoyl acetate (B1210297) + Nitromethane | Up to 64% | frontiersin.org |

| trans-4,5-methano-l-proline | 2-Cyclohexenone + 2-Nitropropane | >99% | acs.org |

The development of novel chiral catalysts tailored for dione systems and nitroalkane additions is an active area of research. The goal is to create catalysts that are not only highly selective but also robust and efficient with low catalyst loadings.

Recent advancements include:

Novel Imidazoline Catalysts: Prepared from amino acids like phenylalanine, these catalysts have proven effective in the conjugate addition of nitroalkanes to acyclic enones, providing high enantioselectivity. acs.org

Bifunctional Thioureas: Catalysts based on scaffolds like 1,2-diaminocyclohexane or dehydroabietic amine integrate a hydrogen-bond donor and a basic group. mdpi.comacs.org This design allows for the simultaneous activation of the nitromethane (as a nitronate) and the phenyl-dione electrophile, leading to a well-ordered transition state and high stereocontrol.

Chiral Quaternary Ammonium (B1175870) Salts: Used in phase-transfer catalysis, these salts form a chiral ion pair with the nitronate anion, delivering it to the Michael acceptor in a stereocontrolled manner. nih.govcapes.gov.br This method has been successfully applied to the enantioselective Michael addition of nitromethane to α,β-enones. nih.govcapes.gov.br

The kinetic resolution of racemic 1,5-dicarbonyl compounds using organocatalysts via a retro-Michael reaction is another sophisticated strategy, highlighting the dynamic nature of these systems and the potential for advanced stereochemical control. beilstein-journals.orgnih.gov

Control Elements for Regioselectivity in Multi-Component Reactions

While the most direct synthesis of this compound is a two-component Michael addition, the principles of regioselectivity are crucial, especially when considering more complex multi-component reactions (MCRs) to generate functionalized analogs. In an MCR, several reactants combine in a one-pot sequence, and controlling which parts of the molecules react is key to obtaining the desired product.

For the Michael addition itself, regioselectivity concerns the competition between 1,4-addition (conjugate addition) and 1,2-addition (direct attack at the carbonyl). The formation of this compound is a result of 1,4-addition. This outcome is generally favored when using "soft" nucleophiles, a category that includes the resonance-stabilized nitronate anion formed from nitromethane. youtube.com Harder nucleophiles, such as organolithium reagents, tend to favor 1,2-addition. youtube.com

In a hypothetical three-component reaction to synthesize a related structure, for instance, by reacting an aromatic aldehyde, a 1,3-dicarbonyl compound, and nitromethane, the reaction pathway is dictated by the sequence of intermediate formation. A plausible mechanism would involve an initial Knoevenagel condensation between the aldehyde and the dicarbonyl, forming an unsaturated Michael acceptor in situ. This acceptor would then undergo a regioselective 1,4-addition with the nitromethane anion. The success of such a reaction hinges on controlling this sequence and avoiding side reactions. Research on four-component reactions to produce highly functionalized 2,3-dihydro-4-nitropyrroles demonstrates that complex cascades involving conjugate additions of imines to nitrostyrenes can be controlled to achieve specific regio- and diastereoisomers. nih.gov The inherent reactivity of the components—amines, aldehydes, ketoamides, and nitroalkenes—guides the reaction through a specific cascade of bond formations. nih.gov

| Reaction | Nucleophile | Electrophile | Regioselectivity | Product Type | Reference |

| Michael Addition | Nitromethane Anion (Soft) | α,β-Unsaturated Ketone | 1,4-Addition | γ-Nitro Ketone | youtube.com |

| Direct Addition | Grignard/Organolithium (Hard) | α,β-Unsaturated Ketone | 1,2-Addition | Allylic Alcohol | youtube.com |

| Four-Component Reaction | Amine, α-Ketoamide | Aldehyde, β-Nitrostyrene | Controlled Cascade | Dihydro-4-nitropyrrole | nih.gov |

Ultimately, for a molecule like this compound, regioselectivity is reliably achieved through the well-established principles of Michael addition chemistry.

Reactivity Profiles and Transformation Chemistry of 4 Nitro 1 Phenylhex 2 Ene 1,5 Dione

Reactivity of the α,β-Unsaturated Ketone System

The defining feature of 4-Nitro-1-phenylhex-2-ene-1,5-dione is its α,β-unsaturated ketone framework. This arrangement of a carbonyl group conjugated with a carbon-carbon double bond creates a unique electronic environment that governs its reactivity. Resonance delocalization of the pi electrons results in a partial positive charge on the β-carbon, rendering it an electrophilic site susceptible to attack by nucleophiles. wikipedia.org This electrophilicity is further enhanced by the presence of the electron-withdrawing nitro group at the 4-position.

Conjugate Additions (1,4-Additions)

Conjugate addition, also known as 1,4-addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. wikipedia.orglibretexts.org In this process, a nucleophile adds to the β-carbon of the conjugated system, leading to the formation of a new carbon-nucleophile bond and a subsequent cascade of electronic rearrangements that ultimately result in the formation of a saturated carbonyl compound. wikipedia.org

The mechanism of nucleophilic conjugate addition to the this compound scaffold proceeds through a well-established pathway. The reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon of the α,β-unsaturated ketone. This initial attack breaks the carbon-carbon pi bond, and the resulting negative charge is delocalized across the oxygen and the α-carbon through resonance, forming an enolate intermediate. wikipedia.org This enolate is then protonated, typically by a solvent or a weak acid, to yield the final 1,4-adduct. The process of keto-enol tautomerism ensures the regeneration of the carbonyl group. wikipedia.org

The regioselectivity of the addition, favoring the 1,4-adduct over the 1,2-adduct (direct attack at the carbonyl carbon), is influenced by the nature of the nucleophile. libretexts.org "Soft" nucleophiles, which are typically larger and less basic, preferentially undergo conjugate addition due to the orbital-controlled nature of the reaction. youtube.com In contrast, "hard" nucleophiles, which are smaller and more basic, tend to favor direct 1,2-addition.

The Michael reaction is a specific and widely utilized type of conjugate addition that involves the addition of a stabilized carbanion (an enolate) to an α,β-unsaturated carbonyl compound. wikipedia.org For the this compound scaffold, a diverse range of nucleophiles can participate in this reaction, highlighting its synthetic versatility.

Commonly employed nucleophiles include:

Enolates: Derived from ketones, aldehydes, and esters, these are classic Michael donors. wikipedia.org The reaction of an enolate with this compound would lead to the formation of a 1,5-dicarbonyl compound, a valuable synthetic intermediate. youtube.com

Nitroalkanes: The acidic protons alpha to the nitro group allow for the formation of nitronate anions, which are effective nucleophiles in Michael additions. The addition of a nitroalkane to the scaffold would introduce an additional nitro group into the molecule. nih.gov

Malonates and other dicarbonyl compounds: The acidic methylene (B1212753) protons of compounds like diethyl malonate can be readily deprotonated to form a stabilized carbanion that acts as a potent Michael donor. wikipedia.org

Organocuprates (Gilman reagents): These "soft" organometallic reagents are known to be highly effective for 1,4-additions to α,β-unsaturated ketones. libretexts.org

Amines and Thiols: Primary and secondary amines, as well as thiols, can also act as nucleophiles in conjugate additions. libretexts.org

The following table provides a summary of potential nucleophiles and the expected products from their Michael reaction with this compound.

| Nucleophile (Michael Donor) | Product Type |

| Enolate (from a ketone) | 1,5-Dicarbonyl compound |

| Nitromethane (B149229) | 1,5-Dinitro compound |

| Diethyl malonate | Diester-substituted dione (B5365651) |

| Gilman reagent (e.g., (CH₃)₂CuLi) | Alkylated dione |

| Amine (e.g., R₂NH) | β-Amino dione |

| Thiol (e.g., RSH) | β-Thioether dione |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The α,β-unsaturated ketone moiety in this compound can participate in such reactions, most notably as a dienophile in Diels-Alder reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the carbonyl and nitro groups in this compound makes its double bond electron-poor, thus enhancing its reactivity as a dienophile. masterorganicchemistry.com

This enhanced dienophilic character allows it to react with a variety of electron-rich dienes. The general pattern of the Diels-Alder reaction involves the breaking of three pi bonds (two in the diene and one in the dienophile) and the formation of two new sigma bonds and one new pi bond in the resulting cyclohexene (B86901) ring. masterorganicchemistry.com

Potential diene partners for this compound in a Diels-Alder reaction could include:

Acyclic Dienes: Simple dienes like 1,3-butadiene (B125203) or isoprene.

Cyclic Dienes: Dienes constrained in a ring system, such as cyclopentadiene (B3395910) or 1,3-cyclohexadiene, which are often highly reactive due to their fixed s-cis conformation. masterorganicchemistry.com

The table below illustrates potential diene partners and the resulting cycloadducts.

| Diene Partner | Resulting Cycloadduct |

| 1,3-Butadiene | Substituted cyclohexene |

| Isoprene | Methyl-substituted cyclohexene |

| Cyclopentadiene | Bicyclic adduct (norbornene derivative) |

| 1,3-Cyclohexadiene | Bicyclic adduct |

For instance, under basic conditions, an intramolecular Michael addition could potentially occur if a suitable nucleophilic center can be generated within the molecule through tautomerization or other transformations. Similarly, under thermal or photochemical conditions, intramolecular [2+2] cycloadditions involving the enone double bond are a theoretical possibility, although such reactions often require specific catalysts or sensitizers. The complexity and potential for various reaction pathways would necessitate careful experimental design to achieve a desired intramolecular cyclization product.

Reactivity of the Nitro Group

The nitro group is a powerful modulator of the molecule's reactivity, primarily through its strong electron-withdrawing nature. nih.govvaia.com This influences the acidity of adjacent protons and provides a handle for a variety of chemical transformations.

The nitro group (—NO₂) exerts a potent electron-withdrawing effect through both induction and resonance. nih.gov This effect significantly increases the acidity of the hydrogen atom at the alpha-carbon (C-4). The delocalization of the resulting negative charge onto the oxygen atoms of the nitro group stabilizes the conjugate base, known as a nitronate ion. nih.gov This enhanced acidity makes the C-4 position a prime site for deprotonation by even moderate bases, a critical first step in many of its subsequent reactions. The formation of this stabilized nitronate anion is fundamental to its role in carbon-carbon bond formation and cyclization reactions. nih.gov

Table 1: Influence of Electron-Withdrawing Groups on Acidity

| Group | Electron-Withdrawing Character | Effect on Alpha-Hydrogen Acidity |

| **Nitro (—NO₂) ** | Very Strong | High |

| Cyano (—CN) | Strong | Moderate to High |

| Ketone (—COR) | Moderate | Moderate |

| Ester (—COOR) | Moderate | Moderate |

| Chloro (—Cl) | Weak | Low |

The Nef reaction traditionally converts a primary or secondary nitroalkane into a carbonyl compound via acid hydrolysis of its nitronate salt. organic-chemistry.orgwikipedia.org Similarly, the Meyer reaction involves the conversion of nitroalkanes to carbonyls under different, often stronger, acidic conditions. mdpi.com However, in molecules like this compound, the presence of other reactive functional groups leads to "interrupted" versions of these reactions. mdpi.comresearchgate.net

Instead of simple hydrolysis to a ketone, the intermediates of the Nef or Meyer pathways are intercepted. mdpi.com After protonation of the nitronate ion, the resulting cationic intermediate is susceptible to attack by internal nucleophiles—in this case, the enol or enolate form of one of the ketone groups. This intramolecular attack pre-empts the standard hydrolysis pathway, leading to cyclization and the formation of complex heterocyclic structures rather than a simple dione. researchgate.net This behavior highlights the synthetic utility of gamma-nitro ketones in diversity-oriented synthesis, where the nitro group serves as a masked carbonyl that also facilitates ring formation. mdpi.comnih.gov

The nitronate ion, readily formed by deprotonating the acidic C-4 hydrogen, is a potent nucleophile. nih.gov While it can react with external electrophiles, its most significant reactivity in the context of this compound is intramolecular. The nitronate can act as a carbon-centered nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,5-dione system.

This intramolecular nucleophilic attack is a key step in the synthesis of various heterocyclic systems. For example, treatment of the parent compound with a base can initiate a cyclization cascade, where the nitronate attacks a carbonyl group, leading to the formation of substituted cyclic compounds. This process demonstrates the dual role of the nitro group: it both activates the alpha-hydrogen for deprotonation and generates a nucleophile that can participate in subsequent bond-forming reactions. nih.gov

Reactivity of the 1,5-Dione Functionalities

The two ketone groups at positions 1 and 5 are central to the molecule's reactivity, participating in enolization and serving as electrophilic sites for condensation reactions.

The 1,5-dione portion of the molecule can undergo keto-enol tautomerism. The presence of acidic or basic conditions can catalyze the formation of enol or enolate intermediates. Given the structure, several enol forms are possible. The equilibrium between the keto and various enol forms is influenced by factors such as solvent polarity and the electronic effects of the phenyl and nitro-alkene substituents. The enol form involving the C-5 ketone can create a conjugated system with the existing C=C double bond, which can influence its stability. Spectroscopic evidence often indicates that such gamma-nitro ketones can exist as a mixture of keto and enol tautomers in solution.

The carbonyl carbons of the 1,5-dione are electrophilic and susceptible to attack by nucleophiles, leading to condensation reactions. These reactions are a cornerstone of heterocyclic synthesis from dicarbonyl compounds. For example, reacting this compound with binucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can lead to the formation of six-membered heterocyclic rings.

Table 2: Representative Condensation Reactions

| Reagent | Resulting Heterocycle | Reaction Type |

| Hydrazine (N₂H₄) | Pyridazine derivative | Cyclocondensation |

| Hydroxylamine (NH₂OH) | Isoxazole or Oxazine derivative | Cyclocondensation |

| Urea (H₂NCONH₂) | Pyrimidine (B1678525) derivative | Cyclocondensation |

| Thiourea (B124793) (H₂NCSNH₂) | Thiazine or Pyrimidine-thione derivative | Cyclocondensation |

In a typical reaction, one nitrogen atom of the binucleophile attacks one carbonyl group, followed by an intramolecular condensation of the second nucleophilic atom with the remaining carbonyl group, ultimately forming a stable heterocyclic ring after dehydration. The specific outcome can be directed by controlling the reaction conditions.

Mechanistic Investigations and Advanced Computational Studies of 4 Nitro 1 Phenylhex 2 Ene 1,5 Dione

Elucidation of Reaction Mechanisms

The reaction pathway leading to 4-Nitro-1-phenylhex-2-ene-1,5-dione is best understood through the lens of the Michael addition, a cornerstone of carbon-carbon bond formation. This conjugate addition reaction involves a nucleophile, in this case, the carbanion derived from nitromethane (B149229), and an electrophilic α,β-unsaturated carbonyl compound. sctunisie.org

The mechanism of the Michael addition is characterized by the formation of several key reactive intermediates. The initial step in a base-catalyzed reaction is the deprotonation of nitromethane by a base to form a resonance-stabilized carbanion. sctunisie.org This carbanion then acts as the Michael donor.

In the context of organocatalysis, particularly with chiral secondary amines, the reaction can proceed through different intermediates. nih.govnobelprize.orgresearchgate.net The catalyst can react with the α,β-unsaturated ketone to form a positively charged iminium ion . This iminium ion is more electrophilic than the starting enone, which accelerates the nucleophilic attack by the nitromethane carbanion. Alternatively, the catalyst can react with a carbonyl compound to form a nucleophilic enamine , which can then participate in the reaction. nih.govnobelprize.orgresearchgate.netnih.gov The interplay between these catalytic cycles is a subject of detailed mechanistic studies.

The stereochemical outcome of the Michael addition is determined at the transition state of the carbon-carbon bond-forming step. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in characterizing these transition states. researchgate.net For organocatalyzed reactions, the transition state involves a complex assembly of the substrate, the nucleophile, and the catalyst, often held together by non-covalent interactions such as hydrogen bonds.

In a bifunctional organocatalyst, for instance, one part of the catalyst might activate the Michael acceptor (e.g., through iminium ion formation or hydrogen bonding to the carbonyl group), while another part interacts with the nucleophile. The specific geometry of this ternary complex in the transition state dictates which face of the enone is attacked, thereby controlling the enantioselectivity of the reaction. DFT calculations can model the energies of different possible transition state geometries, allowing researchers to predict and explain the observed stereoselectivity. researchgate.net

Catalysis is pivotal in controlling the efficiency and selectivity of the Michael addition to form compounds like this compound. A wide array of catalysts can be employed:

Base Catalysis : Simple bases like hydroxides or alkoxides can facilitate the reaction by deprotonating the nitromethane. sctunisie.orgresearchgate.netrsc.orgeurekaselect.com However, these often lead to racemic products and can promote side reactions.

Organocatalysis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. organic-chemistry.org For the Michael addition of nitroalkanes, chiral secondary amines (like proline and its derivatives) and bifunctional catalysts (such as thioureas) are highly effective. organic-chemistry.orgrsc.orgnih.gov These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high yields and enantioselectivities. rsc.orgnih.gov The mechanism often involves the formation of iminium ions or enamines, which lowers the activation energy of the reaction. nih.govnobelprize.orgnih.gov

The choice of catalyst and reaction conditions can significantly influence the mechanistic pathway and the final product's stereochemistry.

Quantum Chemical Calculations

Quantum chemical calculations, especially Density Functional Theory (DFT), have become indispensable tools for investigating the mechanistic details and electronic properties of organic reactions and molecules. rsc.orgresearchgate.net

DFT provides a framework to understand the behavior of electrons in molecules, offering insights into their structure, stability, and reactivity. rsc.orgresearchgate.net For a molecule like this compound and its precursors, DFT can be used to calculate a variety of properties.

The electronic structure and charge distribution within a molecule are fundamental to its reactivity. In the context of the Michael addition leading to this compound, DFT can be used to analyze the electronic properties of the reactants and intermediates.

For the α,β-unsaturated ketone precursor, DFT calculations can reveal the partial positive charges on the carbonyl carbon and the β-carbon, confirming their electrophilicity. The analysis of the frontier molecular orbitals (HOMO and LUMO) can further explain the reactivity, with the LUMO of the enone being localized on the β-carbon, making it susceptible to nucleophilic attack.

For nitromethane, DFT calculations show that the acidity of the α-protons is enhanced by the electron-withdrawing nitro group. The resulting carbanion is resonance-stabilized, with the negative charge delocalized onto the oxygen atoms of the nitro group. This charge distribution is crucial for its nucleophilicity.

The table below presents hypothetical DFT-calculated Mulliken charges for the key atoms in a plausible precursor to this compound, 1-phenylbut-2-en-1-one (benzalacetone), illustrating the charge distribution.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| Carbonyl Carbon | +0.35 |

| Carbonyl Oxygen | -0.40 |

| α-Carbon | -0.15 |

| β-Carbon | +0.10 |

This is an interactive data table. You can sort and filter the data.

These calculated charges highlight the electrophilic nature of the β-carbon, which is the site of the Michael addition.

Similarly, the electronic properties of the final product, this compound, can be analyzed. The presence of multiple electron-withdrawing groups (two carbonyls and a nitro group) would lead to a complex electronic landscape with several reactive sites. DFT can pinpoint the most electron-deficient and electron-rich regions of the molecule, providing a basis for understanding its subsequent chemical transformations.

Density Functional Theory (DFT) Analysis

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Gaps)

Specific data on the HOMO-LUMO gap and FMO analysis for this compound are not available in the current body of scientific literature.

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Detailed NBO analysis, including stabilization energies from second-order perturbation theory for this compound, has not been published.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

MEP maps identifying the specific electrophilic (positive potential) and nucleophilic (negative potential) regions of this compound are not available in published research.

Conformational Analysis and Molecular Dynamics

There are no specific studies on the conformational preferences or molecular dynamics simulations of this compound available in the literature.

Theoretical Prediction of Regioselectivity and Stereoselectivity

Theoretical studies predicting the regioselectivity and stereoselectivity of reactions involving this compound have not been documented.

Synthetic Utility and Derivatization Potential of 4 Nitro 1 Phenylhex 2 Ene 1,5 Dione

Building Block in the Synthesis of Diverse Organic Structures

The strategic placement of reactive sites within 4-Nitro-1-phenylhex-2-ene-1,5-dione makes it an ideal starting material for constructing both heterocyclic and highly functionalized acyclic and carbocyclic systems.

Access to Heterocyclic Compounds

The α,β-unsaturated ketone functionality, often found in chalcone-like structures, is a key feature that allows for the synthesis of a wide array of heterocyclic compounds. researchgate.net The reaction of such systems with various nucleophiles leads to cyclization and the formation of stable ring structures. For instance, the reaction with hydroxylamine (B1172632), hydrazine (B178648) hydrate, urea, or thiourea (B124793) can yield isoxazoles, pyrazolines, and pyrimidine (B1678525) derivatives, respectively. researchgate.net These reactions typically proceed through a Michael addition followed by an intramolecular condensation.

The general synthetic approach involves the condensation of a chalcone-type precursor with a binucleophilic reagent. The specific heterocyclic system formed is dependent on the nature of the nucleophile used.

Table 1: Examples of Heterocyclic Synthesis from α,β-Unsaturated Ketones

| Reagent | Resulting Heterocycle |

| Hydroxylamine Hydrochloride | Isoxazole |

| Hydrazine Hydrate | Pyrazoline |

| Urea | Pyrimidine-2-ol |

| Thiourea | Pyrimidine-2-thiol |

This table is illustrative of general reactions of the α,β-unsaturated ketone moiety and not specific to this compound itself, but demonstrates the potential synthetic pathways.

Furthermore, domino reactions, "click" reactions, and retro-Diels-Alder (RDA) reactions on similar systems have been employed to create complex, fused heterocyclic structures like isoindolo[2,1-a]quinazolinones and pyrimido[2,1-a]isoindoles. nih.gov These advanced synthetic strategies highlight the potential of such building blocks to generate novel and structurally diverse heterocyclic libraries.

Precursor for Polyfunctionalized Compounds

The multiple functional groups within this compound provide numerous handles for elaboration into more complex, polyfunctionalized molecules. The nitro group, for example, can be readily reduced to an amino group, which can then be further functionalized. A common method for the selective reduction of a nitro group in the presence of other reducible functionalities is the use of sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide. orgsyn.org

The α,β-unsaturated system is susceptible to a variety of conjugate addition reactions, allowing for the introduction of a wide range of substituents at the β-position. The dione (B5365651) functionality offers opportunities for reactions such as aldol (B89426) condensations, Knoevenagel condensations, and the formation of enamines and enol ethers, further expanding the molecular complexity.

Exploration of Structural Analogues and Derivatives

The reactivity and, consequently, the synthetic utility of this compound can be fine-tuned by modifying its core structure. The electronic and steric properties of substituents on the phenyl ring, as well as alterations to the nitro and dione moieties, can have a profound impact on the molecule's behavior in chemical reactions.

Impact of Substituent Effects on Reactivity and Selectivity

The nature of substituents on the phenyl ring can significantly influence the reactivity of the α,β-unsaturated ketone system. Electron-donating groups (EDGs) on the phenyl ring increase the electron density of the carbonyl group, potentially making it less susceptible to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, activating the Michael acceptor for conjugate addition.

In nucleophilic aromatic substitution reactions, the position of electron-withdrawing groups is crucial. Strongly electron-attracting substituents in the ortho and para positions to a leaving group can significantly activate an aryl halide towards substitution. libretexts.org This principle can be applied to derivatives of this compound where the phenyl ring is substituted with a halogen.

Table 2: Predicted Effect of Phenyl Ring Substituents on the Reactivity of the Enone System

| Substituent Type | Position | Predicted Effect on Michael Addition |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Para | Decreased reactivity |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Para | Increased reactivity |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Meta | Minor effect on reactivity |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Meta | Minor effect on reactivity |

Strategies for Modifying the Nitro, Phenyl, and Dione Moieties

Nitro Group Modification: The nitro group is a versatile functional group that can be modified in several ways. A primary transformation is its reduction to an amine, which opens up a vast area of chemistry, including amide bond formation and the synthesis of nitrogen-containing heterocycles. orgsyn.org The nitration of aromatic compounds is a well-established reaction, typically carried out with a mixture of nitric and sulfuric acids. mdpi.com For molecules that may be sensitive to strong acids, milder nitrating agents or solvent-free conditions can be employed. mdpi.com

Phenyl Group Modification: The phenyl ring can be functionalized through various electrophilic aromatic substitution reactions. The existing nitro group is a meta-director, while the acyl group is also a deactivating meta-director. Therefore, further substitution will likely occur at the meta-positions relative to both groups. Common modifications include halogenation, nitration, and Friedel-Crafts reactions, though the deactivated nature of the ring may require harsh reaction conditions.

Dione Moiety Modification: The 1,5-dione system is a precursor to various cyclic structures. Intramolecular aldol condensation of 1,5-dicarbonyl compounds can lead to the formation of cyclohexenone derivatives. This transformation is a key step in the Robinson annulation reaction. The carbonyl groups themselves can be protected, reduced to alcohols, or converted to other functional groups such as imines or thioacetals, providing further avenues for derivatization.

Conclusion and Outlook on Advanced Research in 4 Nitro 1 Phenylhex 2 Ene 1,5 Dione Chemistry

Summary of Key Achievements and Insights

Direct achievements and insights concerning 4-Nitro-1-phenylhex-2-ene-1,5-dione cannot be summarized as the compound is not described in the current body of scientific literature. The novelty of this structure means that its synthesis, properties, and reactivity are yet to be explored and reported. The true achievement would be the first successful synthesis and characterization of this molecule, which would open the door to understanding its unique chemical behavior.

Challenges and Opportunities in Synthetic Methodology

The synthesis of this compound presents a number of predictable challenges, primarily centered around the strategic introduction of the nitro group and the construction of the dione (B5365651) framework.

Potential Synthetic Challenges:

Chemoselectivity: The presence of multiple reactive sites—two carbonyl groups and an alkene—complicates many standard synthetic operations. For instance, nitration reactions must be selective for the desired position without affecting the phenyl ring or the dione functionality. Direct nitration of an alkene precursor can be problematic, often leading to mixtures of products or undesired side reactions. nih.govsci-rad.com

Stability: The target molecule, a nitro-substituted Michael acceptor with two carbonyl groups, may be prone to decomposition or polymerization under harsh reaction conditions. The electron-withdrawing nature of the nitro group makes the double bond highly susceptible to nucleophilic attack, which could lead to instability. wikipedia.org

Stereocontrol: The double bond in the hexene chain introduces the possibility of E/Z isomerism. Controlling the stereochemical outcome of the reaction to obtain a single isomer would be a significant challenge. organic-chemistry.org

Synthetic Opportunities:

Novel Precursors: The development of a synthetic route would likely involve the creation of novel, highly functionalized precursors.

Methodology Development: Overcoming the synthetic hurdles would contribute to the broader field of organic synthesis, potentially leading to new methods for the preparation of complex nitro compounds. A plausible approach could involve a conjugate addition of a nitroalkane to a suitable enone, followed by oxidation or other functional group manipulations.

Future Directions in Mechanistic and Computational Studies

Once synthesized, this compound would be a fertile ground for mechanistic and computational investigation.

Mechanistic Studies:

Reaction Pathways: A key area of investigation would be its reactivity towards various nucleophiles in Michael additions. wikipedia.org Understanding the regioselectivity and stereoselectivity of such reactions would be crucial.

Interrupted Reactions: The dione functionality opens up the possibility for intramolecular reactions following an initial intermolecular addition. For example, the intermediate enolate formed after a Michael addition could potentially cyclize via an intramolecular aldol (B89426) or related reaction, a process that could be explored for the synthesis of complex heterocyclic systems. mdpi.com

Computational Studies:

Electronic Structure: Density Functional Theory (DFT) calculations could provide insights into the molecule's electronic structure, bond lengths, and angles. This would help in understanding its reactivity profile.

Reaction Modeling: Computational modeling could be used to predict the outcomes of various reactions, guiding experimental design and helping to elucidate reaction mechanisms.

Potential for Novel Chemical Transformations

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactive landscape.

Domino Reactions: The molecule is an ideal substrate for designing domino or cascade reactions. A single synthetic operation could trigger a series of transformations, leading to the rapid construction of complex molecular architectures.

Synthesis of Heterocycles: The nitroalkene and dione moieties are common precursors for the synthesis of various nitrogen- and oxygen-containing heterocycles. For example, reductive cyclization could lead to substituted pyrroles or pyridines, while reactions with dinucleophiles could yield a variety of other ring systems. The Barton-Zard reaction for pyrrole (B145914) synthesis is a notable example of a transformation involving nitroalkenes. wikipedia.org

Asymmetric Catalysis: The prochiral centers that would be generated upon conjugate addition make this molecule an excellent candidate for the development of new asymmetric catalytic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.